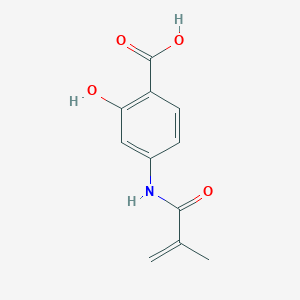

4-Methacrylamidosalicylic acid

Overview

Description

4-Methacrylamidosalicylic acid is a chemical compound with the molecular formula C11H11NO4 . It is a derivative of salicylic acid, which is commonly used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 4-Methacrylamidosalicylic acid can be determined using various spectroscopic techniques . These techniques include Raman spectroscopy, which uses the vibration of molecules to provide chemical and structural data, and Fourier transform infrared spectroscopy, which identifies information through absorption and emission of light in the infrared region .

Chemical Reactions Analysis

The chemical reactions involving 4-Methacrylamidosalicylic acid would depend on its functional groups. As a derivative of salicylic acid, it contains carboxylic acid and phenol groups, which can participate in various reactions . For example, carboxylic acids can react with bases to form salts, or with alcohols to form esters .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methacrylamidosalicylic acid can be analyzed using various techniques . These include techniques to determine its melting point, boiling point, density, and solubility . Additionally, its chemical properties such as reactivity, stability, and potential for polymerization can also be analyzed .

Scientific Research Applications

1. Applications in Molecularly Imprinted Polymers

A study by Mullett et al. (2000) demonstrated the use of poly(methacrylic acid-ethylene glycol dimethacrylate) in creating molecularly imprinted polymers (MIPs) for selective solid phase extraction. This application is significant for analytical chemistry, particularly in enhancing the selectivity and specificity of sample extraction processes (Mullett et al., 2000).

2. Dental Applications

Fujita et al. (2007) explored the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET) in dental materials. This research is pivotal in understanding the stability and longevity of dental bonding agents, which directly impacts their clinical effectiveness (Fujita et al., 2007).

3. Composite Materials in Dentistry

Cucuruz et al. (2016) investigated the potential of composite materials based on poly(methacrylic acid) (PMAA) and hydroxyapatite for dental applications. Their study highlights the importance of methacrylic acid derivatives in developing new materials with beneficial properties for dentistry (Cucuruz et al., 2016).

4. Biomedical and Pharmaceutical Applications

Robinson and Peppas (2002) studied poly(methacrylic acid-g-ethylene glycol) nanospheres for biomedical and pharmaceutical applications. Their research underscores the versatility of methacrylic acid derivatives in creating pH-responsive materials suitable for drug delivery systems (Robinson & Peppas, 2002).

5. Hydrophilic Copolymer Systems

Elvira et al. (2001) prepared hydrogels based on polymeric derivatives of salicylic acid, including methacrylamidobenzoic acid, for biomedical applications. This study provides insight into the use of methacrylic acid derivatives in creating hydrogels with potential applications in areas like bone cements and ionomers (Elvira et al., 2001).

Future Directions

While specific future directions for 4-Methacrylamidosalicylic acid are not mentioned in the available literature, there is a general trend in the field of chemistry towards the development of new materials and the establishment of structure–function relationships . This could potentially involve further studies on 4-Methacrylamidosalicylic acid and its derivatives .

properties

IUPAC Name |

2-hydroxy-4-(2-methylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-8(11(15)16)9(13)5-7/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLCVRHQTJPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501208 | |

| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methacrylamidosalicylic acid | |

CAS RN |

50512-48-6 | |

| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

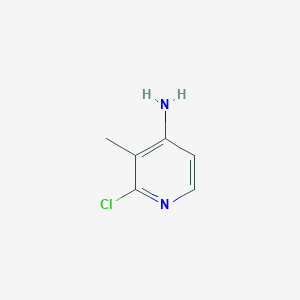

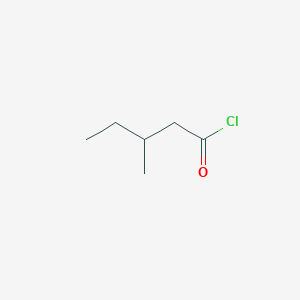

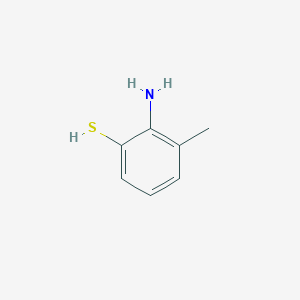

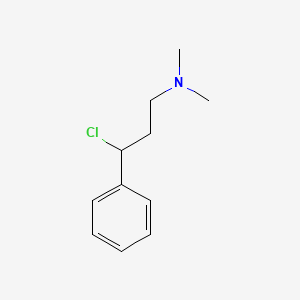

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

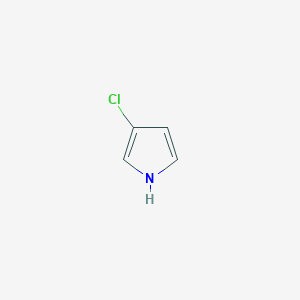

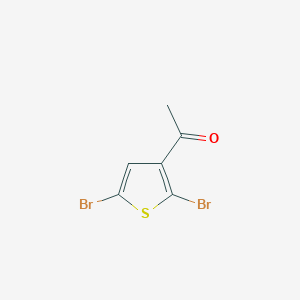

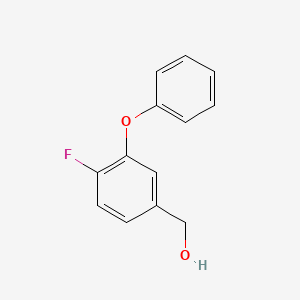

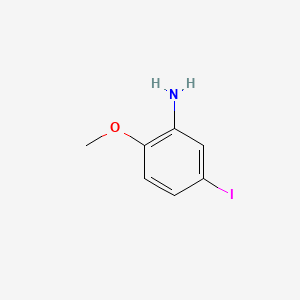

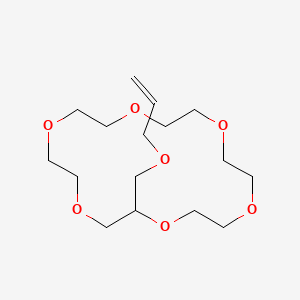

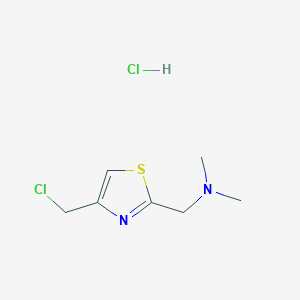

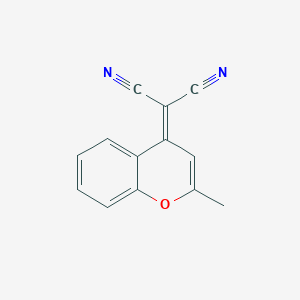

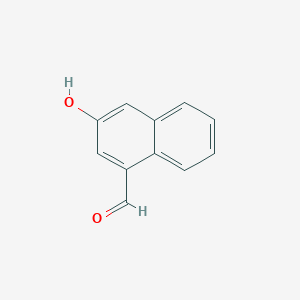

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.